2-Bromo-7-methoxy-4-methylquinazoline 2-Bromo-7-methoxy-4-methylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932998
InChI: InChI=1S/C10H9BrN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

2-Bromo-7-methoxy-4-methylquinazoline

CAS No.:

Cat. No.: VC15932998

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-7-methoxy-4-methylquinazoline -

Specification

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 2-bromo-7-methoxy-4-methylquinazoline
Standard InChI InChI=1S/C10H9BrN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3
Standard InChI Key PHCIZSPRSPKSCB-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=NC(=N1)Br)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-bromo-7-methoxy-4-methylquinazoline consists of a bicyclic quinazoline core substituted at three positions (Figure 1). The bromine atom at position 2 enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the methoxy group at position 7 contributes to solubility in polar solvents . The methyl group at position 4 provides steric bulk, potentially influencing binding interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H9BrN2O\text{C}_{10}\text{H}_{9}\text{BrN}_{2}\text{O}
Molecular Weight253.09 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

Computational studies predict moderate lipophilicity (logP2.1\log P \approx 2.1) due to the balance between the hydrophobic bromine and hydrophilic methoxy group . The compound’s UV-Vis spectrum is expected to show absorption maxima near 270–300 nm, typical of conjugated quinazoline systems .

Synthesis and Derivatization Pathways

2-Bromo-7-methoxy-4-methylquinazoline is synthesized via multi-step routes starting from substituted anilines or preformed quinazoline precursors. One common approach involves bromination of 7-methoxy-4-methylquinazoline using phosphorus oxybromide (POBr3\text{POBr}_3) under controlled conditions . Alternatively, cyclocondensation of 2-amino-4-bromo-5-methoxybenzoic acid with acetamide derivatives can yield the quinazoline core .

Recent advances leverage microwave-assisted synthesis to reduce reaction times and improve yields. For example, a 2024 study reported a 78% yield by irradiating a mixture of 2-amino-4-bromo-5-methoxybenzaldehyde and methyl isocyanate at 150°C for 15 minutes . Post-synthetic modifications often target the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enhancing bioactivity .

Future Directions and Research Gaps

Further studies should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity assays in model organisms.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

  • Scale-Up Synthesis: Developing cost-effective routes for industrial production.

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